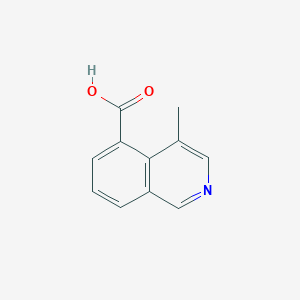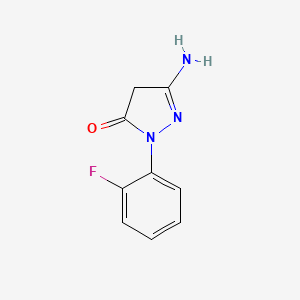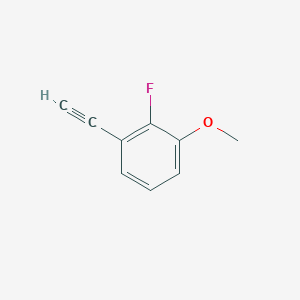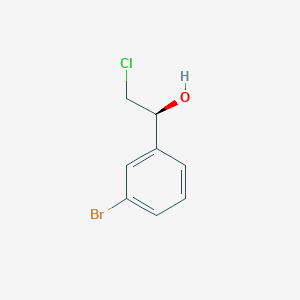![molecular formula C13H16N2O3 B1406206 Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate CAS No. 1512734-66-5](/img/structure/B1406206.png)
Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate
Übersicht
Beschreibung
Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate is a chemical compound with the molecular formula C13 H16 N2 O3 . It is categorized under esters . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 248.28 .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Functionalization
Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate is a versatile compound in organic synthesis, particularly in the formation of highly functionalized oxoimidazolidines. For instance, it has been utilized in phosphine-catalyzed annulations, where unexpected nucleophilic reactions lead to the formation of polysubstituted oxoimidazolidine derivatives. These reactions are notable for their use of simple starting materials, moderate to good yields, and mild conditions, showcasing the compound's utility in synthesizing complex structures efficiently (Ma et al., 2008).
Cyclization Reactions
The compound also plays a crucial role in cyclization reactions, leading to the synthesis of diverse derivatives. For example, its reactions with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride have resulted in the synthesis of 2-iminoimidazolidin-4-one derivatives and related compounds. These reactions demonstrate the compound's flexibility in creating varied chemical structures, which could have implications in developing new materials or pharmaceuticals (Shestakov et al., 2007).
Antimicrobial and Antitumor Activities
This compound derivatives have shown promise in biological applications, particularly in antimicrobial and antitumor activities. Novel molecules derived from this compound have exhibited potent antiproliferative activities against various cancer cell lines. The ability of these derivatives to arrest cell cycle progression and disrupt microtubule and cytoskeleton structures, especially in drug-resistant cell lines, underscores their potential as antimitotic agents in cancer therapy (Gagné-Boulet et al., 2021).
Alternative Drug Syntheses
The compound's utility extends to the synthesis of important drugs, such as temozolomide, an antitumor agent. By avoiding the use of hazardous reagents like methyl isocyanate, researchers have developed safer synthesis routes for such drugs, highlighting the compound's role in improving pharmaceutical manufacturing processes (Wang et al., 1994).
Wirkmechanismus
Target of Action
The primary targets of Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
As research progresses, we will gain a better understanding of the specific effects this compound has at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
Eigenschaften
IUPAC Name |
ethyl 2-[4-(2-oxoimidazolidin-1-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-12(16)9-10-3-5-11(6-4-10)15-8-7-14-13(15)17/h3-6H,2,7-9H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVDVROGEUJAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)





![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)

![1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole](/img/structure/B1406138.png)




